N-(2,6-Dimethylphenyl)-N-hydroxybutanamide
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Overview
Description
N-(2,6-Dimethylphenyl)-N-hydroxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyl group and a butanamide moiety attached to a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxybutanamide typically involves the reaction of 2,6-dimethylaniline with butanoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2,6-dimethylphenyl)butanamide.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: N-(2,6-dimethylphenyl)butanamide.
Reduction: N-(2,6-dimethylphenyl)butylamine.
Substitution: Various substituted derivatives of the phenyl ring, depending on the specific reaction.
Scientific Research Applications
Chemistry: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: this compound has been investigated for its analgesic and anti-inflammatory properties. It is being explored as a potential therapeutic agent for the treatment of pain and inflammation .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of polymers and resins with specific properties .
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxybutanamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects . The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity towards the target enzymes .
Comparison with Similar Compounds
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: This compound shares a similar phenyl ring structure but differs in the presence of dichloro and acetamide groups.
2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide: Another related compound with a hexanamide moiety and dichloro substituents.
Uniqueness: N-(2,6-Dimethylphenyl)-N-hydroxybutanamide is unique due to the presence of both a hydroxyl group and a butanamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness .
Properties
CAS No. |
659718-98-6 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-hydroxybutanamide |
InChI |
InChI=1S/C12H17NO2/c1-4-6-11(14)13(15)12-9(2)7-5-8-10(12)3/h5,7-8,15H,4,6H2,1-3H3 |
InChI Key |
MMSNRUDZMWNYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1=C(C=CC=C1C)C)O |
Origin of Product |
United States |
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